Scientific Field: Polymer Science
Summary of Application: Poly (N,N-bis (2-methoxyethyl)acrylamide), a thermoresponsive non-ionic polymer, was synthesized by reversible addition fragmentation transfer (RAFT) polymerization.
Methods of Application: A series of homo- and block copolymers with varying molar masses but low dispersities and different end groups were prepared.
Results or Outcomes: The cloud points (CP) increased with increasing molar masses, converging to 46 °C for 1 wt% solutions.
Scientific Field: Environmental Science and Pollution Research
Scientific Field: Material Science
Summary of Application: N-(1-Hydroxy-2,2-dimethoxyethyl)acrylamide is used as a formaldehyde-free crosslinking agent.
Scientific Field: Chemistry
Summary of Application: The compound N-cyclohexyl-N-(2,2-dimethoxyethyl)acrylamide is studied for its chemical properties.
Methods of Application: The methods of application typically involve laboratory analysis techniques such as spectroscopy, chromatography, and mass spectrometry to determine the compound’s properties.
N-Cyclohexyl-N-(2,2-dimethoxyethyl)acrylamide is an organic compound characterized by its unique molecular structure, which includes a cyclohexyl group, an acrylamide moiety, and a dimethoxyethyl substituent. The molecular formula of this compound is with a molecular weight of 195.26 g/mol. This compound appears as a colorless to light yellow liquid and is soluble in various organic solvents such as ethanol and acetone, while exhibiting slight solubility in water .
These reactions are important for synthesizing various derivatives and polymers.
The synthesis of N-Cyclohexyl-N-(2,2-dimethoxyethyl)acrylamide typically involves several steps:
This multi-step synthesis highlights the versatility of the compound in organic synthesis.
N-Cyclohexyl-N-(2,2-dimethoxyethyl)acrylamide has several applications across different fields:
Interaction studies involving N-Cyclohexyl-N-(2,2-dimethoxyethyl)acrylamide focus on its reactivity with various functional groups and its role in forming complex organic molecules through multicomponent reactions. For instance, it has been utilized in Ugi reactions to create diverse derivatives that may possess unique biological or material properties .
Several compounds share structural similarities with N-Cyclohexyl-N-(2,2-dimethoxyethyl)acrylamide. Here are a few notable examples:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
N,N-Dimethylacrylamide | Contains dimethyl groups instead of cyclohexyl | Widely used in hydrogels and drug delivery systems |
N-Cyclohexylacrylamide | Similar cyclohexyl group but lacks dimethoxyethyl | Known for its application in coatings |
N-(2-Hydroxyethyl)acrylamide | Contains hydroxyethyl instead of dimethoxyethyl | Used in biomedical applications due to its hydrophilicity |
N,N-Diethylacrylamide | Contains ethyl groups instead of cyclohexyl | Commonly used in polymer synthesis |
N-Cyclohexyl-N-(2,2-dimethoxyethyl)acrylamide stands out due to its unique combination of cyclohexyl and dimethoxyethyl groups, which may impart distinctive properties compared to other acrylamide derivatives.